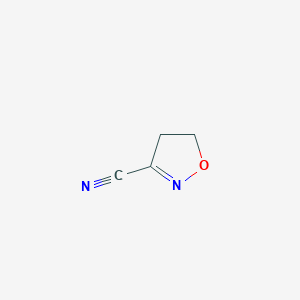

4,5-dihydro-1,2-oxazole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-dihydro-1,2-oxazole-3-carbonitrile is a heterocyclic compound with a molecular formula of C₄H₄N₂O It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Mecanismo De Acción

Target of Action

Isoxazole derivatives, a class of compounds to which 4,5-dihydro-isoxazole-3-carbonitrile belongs, are known to interact with various biological systems such as enzymes and receptors .

Mode of Action

Isoxazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Isoxazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Isoxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of isoxazole derivatives .

Análisis Bioquímico

Biochemical Properties

4,5-Dihydro-isoxazole-3-carbonitrile is known to interact with various enzymes and proteins. For instance, it has been found to inhibit leukotriene biosynthesis, acting as an effective anti-inflammatory agent . This suggests that it interacts with enzymes involved in the leukotriene biosynthesis pathway .

Cellular Effects

The cellular effects of 4,5-Dihydro-isoxazole-3-carbonitrile are primarily related to its anti-inflammatory properties . By inhibiting leukotriene biosynthesis, it can potentially influence cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

The molecular mechanism of action of 4,5-Dihydro-isoxazole-3-carbonitrile is largely associated with its inhibitory effect on leukotriene biosynthesis . This involves binding interactions with enzymes in the leukotriene pathway, leading to enzyme inhibition and changes in gene expression .

Metabolic Pathways

Given its known inhibitory effect on leukotriene biosynthesis, it likely interacts with enzymes in this pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-1,2-oxazole-3-carbonitrile typically involves the cyclization of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. For instance, the nitrile oxide can be generated in situ from hydroximoyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature in a solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the 1,3-dipolar cycloaddition reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

4,5-dihydro-1,2-oxazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Oxazole derivatives.

Reduction: Amines or alcohols.

Substitution: Substituted oxazole derivatives.

Aplicaciones Científicas De Investigación

4,5-dihydro-1,2-oxazole-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Comparación Con Compuestos Similares

Similar Compounds

4,5-dihydro-1,2-oxazole: Lacks the nitrile group, which may affect its reactivity and biological activity.

1,2-oxazole: Fully unsaturated version of the compound, which may have different chemical properties.

Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.

Uniqueness

4,5-dihydro-1,2-oxazole-3-carbonitrile is unique due to the presence of both the nitrile group and the partially saturated oxazole ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .

Actividad Biológica

4,5-Dihydro-1,2-oxazole-3-carbonitrile is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features an oxazole ring which is known for its diverse biological activities. The oxazole moiety contributes to the compound's ability to interact with various biological targets. The compound's general formula can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds containing oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that 4,5-dihydro-1,2-oxazole derivatives possess notable antibacterial and antifungal activities. A recent study highlighted that these compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .

Anti-inflammatory Properties

The anti-inflammatory potential of 4,5-dihydro-1,2-oxazole derivatives has been explored in several studies. These compounds have been reported to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammatory processes. The results suggest that modifications in the oxazole ring can enhance selectivity and potency against COX-2 .

Structure-Activity Relationship (SAR)

The SAR studies of oxazole derivatives reveal critical insights into how structural modifications influence biological activity. Key findings include:

- Substituents on the Oxazole Ring : Variations in substituents at different positions on the oxazole ring significantly affect the compound's pharmacological profile. For example, the introduction of electron-donating groups enhances anti-inflammatory activity .

- Hydrophobic Interactions : The hydrophobic nature of certain substituents increases binding affinity to target proteins involved in inflammation and microbial resistance .

Table 1 summarizes the effects of various substituents on the biological activity of 4,5-dihydro-1,2-oxazole derivatives.

| Substituent Type | Position | Biological Activity |

|---|---|---|

| Methyl | C-3 | Increased COX-2 selectivity |

| Sulfonyl | Para | Enhanced analgesic effect |

| Halogen | C-5 | Improved antimicrobial activity |

Study on Biotransformation

A significant study investigated the biotransformation of a related compound, 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide. This study utilized Wistar rats and rabbits to analyze metabolic pathways through HPLC-MS/MS techniques. The results indicated that the compound underwent hydrolysis to form two main metabolites, which were identified as active pharmacological substances .

Cytotoxicity Studies

Another study evaluated the cytotoxic effects of compounds related to 4,5-dihydro-1,2-oxazole on various cancer cell lines (H460, A549). The findings revealed that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutic agents. This suggests potential applications in cancer therapy .

Propiedades

IUPAC Name |

4,5-dihydro-1,2-oxazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c5-3-4-1-2-7-6-4/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNDSVJXFUFKEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.